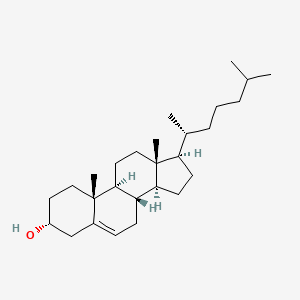

Epicholesterol

Description

Propriétés

IUPAC Name |

(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-VEIPTCAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415281 |

Source

|

| Record name | Cholest-5-en-3alpha-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-77-1 |

Source

|

| Record name | Epicholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3alpha-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP3S3KD84I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereoisomerism of Epicholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of epicholesterol, a critical diastereomer of cholesterol. A detailed exploration of the structural nuances, comparative physicochemical properties, and experimental methodologies for synthesis and characterization is presented. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the impact of stereochemistry on molecular behavior and biological activity.

Introduction: The Significance of Stereoisomerism in Sterols

Cholesterol, an essential component of mammalian cell membranes and a precursor to steroid hormones, bile acids, and vitamin D, possesses a well-defined three-dimensional structure with multiple chiral centers.[1] Its stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit markedly different physical, chemical, and biological properties. This compound, the 3α-hydroxy epimer of cholesterol, stands out as a pivotal tool in elucidating the specific interactions and functions of cholesterol in biological systems.[2] The subtle change in the orientation of a single hydroxyl group from the β-position (equatorial) in cholesterol to the α-position (axial) in this compound leads to significant alterations in its molecular shape and its interactions within lipid bilayers.[3] Understanding the stereoisomerism of this compound is, therefore, crucial for designing and interpreting experiments aimed at dissecting the precise roles of cholesterol in health and disease.

The Stereochemical Relationship between Cholesterol and this compound

Cholesterol and this compound are stereoisomers, specifically classified as diastereomers and, more precisely, epimers .[2] This relationship is defined by the difference in configuration at only one of several stereogenic centers. In the case of cholesterol and this compound, this difference lies exclusively at the C-3 position of the steroid nucleus.

-

Cholesterol (Cholest-5-en-3β-ol): The hydroxyl group at the C-3 position is in the β-configuration , meaning it is oriented "upwards" or out of the plane of the steroid ring system, occupying an equatorial position in the chair conformation of the A-ring.

-

This compound (Cholest-5-en-3α-ol): The hydroxyl group at the C-3 position is in the α-configuration , meaning it is oriented "downwards" or into the plane of the steroid ring system, occupying an axial position in the chair conformation of the A-ring.

This seemingly minor variation in the spatial orientation of the hydroxyl group has profound consequences for the molecule's overall shape, polarity, and ability to participate in intermolecular interactions, such as hydrogen bonding within a membrane environment.[3]

Comparative Physicochemical Properties

The difference in the stereochemistry of the C-3 hydroxyl group leads to distinct physicochemical properties between cholesterol and this compound. These differences are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Cholesterol | This compound | Reference(s) |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | (3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [4] |

| Molecular Formula | C₂₇H₄₆O | C₂₇H₄₆O | [4] |

| Molecular Weight | 386.65 g/mol | 386.65 g/mol | [4] |

| Melting Point | 148-150 °C | 141.5 °C | [5][6] |

| Appearance | White crystalline powder | Crystals from alcohol | [5][6] |

Table 2: Optical and Solubility Properties

| Property | Cholesterol | This compound | Reference(s) |

| Specific Rotation ([α]D) | -34° to -38° (in chloroform) | -35° (c=1 in alcohol) | [4][6] |

| Water Solubility | 0.095 mg/L at 30 °C | Data not readily available, but expected to be very low | [4] |

| Solubility in Organic Solvents | Soluble in ether, acetone, chloroform (B151607), and hot alcohol | Soluble in alcohol | [4][6] |

Experimental Protocols

Synthesis of this compound from Cholesterol

The synthesis of this compound from cholesterol is a classic example of stereochemical inversion at a specific carbon center. A common and effective method involves a two-step process: mesylation of the cholesterol hydroxyl group followed by an Sₙ2 reaction with a nucleophile to invert the stereocenter.

Step 1: Mesylation of Cholesterol

-

Objective: To convert the hydroxyl group of cholesterol into a good leaving group (mesylate) for the subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve cholesterol in a suitable anhydrous solvent such as pyridine (B92270) or dichloromethane (B109758) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution. The molar ratio of MsCl to cholesterol is typically around 1.1 to 1.5 equivalents.

-

Allow the reaction to stir at 0 °C for a specified period (e.g., 2-4 hours) and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water or saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield crude cholesteryl mesylate.

-

Step 2: Sₙ2 Inversion to Epicholesteryl Acetate

-

Objective: To displace the mesylate group with acetate via an Sₙ2 reaction, which results in the inversion of stereochemistry at the C-3 position.

-

Procedure:

-

To a solution of cholesteryl mesylate in a high-boiling aprotic solvent like toluene (B28343) or DMF, add cesium acetate (CsOAc) and a phase-transfer catalyst such as 18-crown-6. The use of cesium acetate enhances the nucleophilicity of the acetate ion.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC for the disappearance of the starting material and the appearance of the product.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain crude epicholesteryl acetate.

-

Step 3: Hydrolysis to this compound

-

Objective: To remove the acetate protecting group to yield the final product, this compound.

-

Procedure:

-

Dissolve the crude epicholesteryl acetate in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and methanol.

-

Add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification:

-

The crude this compound is typically purified by column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, to yield pure, crystalline this compound.[7]

Analytical Methods for Stereochemical Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure and stereochemistry of organic molecules. Comparison of the ¹H and ¹³C NMR spectra of cholesterol and this compound allows for the unambiguous confirmation of the stereochemistry at the C-3 position.

-

¹H NMR Spectroscopy: The most significant difference in the ¹H NMR spectra of cholesterol and this compound is the chemical shift and multiplicity of the proton at the C-3 position (H-3).

-

In cholesterol , the β-hydroxyl group is equatorial, making the α-proton at C-3 axial. This axial proton typically appears as a broad multiplet due to multiple large axial-axial couplings with neighboring protons.

-

In This compound , the α-hydroxyl group is axial, which forces the β-proton at C-3 into an equatorial position. An equatorial proton generally exhibits smaller equatorial-axial and equatorial-equatorial couplings, resulting in a narrower multiplet at a different chemical shift compared to the axial H-3 of cholesterol.

-

-

¹³C NMR Spectroscopy: The chemical shift of the C-3 carbon is also sensitive to the orientation of the hydroxyl group. The different steric environments of the C-3 carbon in cholesterol and this compound will result in a measurable difference in their ¹³C NMR chemical shifts.

Protocol for NMR Analysis:

-

Dissolve a small amount (5-10 mg) of the purified sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For detailed structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[3]

-

Compare the obtained spectra with literature data for cholesterol and this compound to confirm the identity and stereochemistry of the synthesized product.

4.2.2. X-ray Crystallography

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a crystalline compound, including the absolute stereochemistry.

Protocol for X-ray Crystallography:

-

Grow single crystals of the purified this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various crystallization conditions (solvents, temperature, etc.).[8]

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data to generate a final, high-resolution molecular structure.[9] This will provide precise bond lengths, bond angles, and torsional angles, unequivocally confirming the α-configuration of the hydroxyl group at C-3.

4.2.3. Optical Rotation

The measurement of specific rotation is a classical method to characterize chiral molecules. As enantiomers rotate plane-polarized light to an equal but opposite extent, diastereomers will have different specific rotations.

Protocol for Determining Specific Rotation:

-

Accurately prepare a solution of the sample of known concentration in a specified solvent (e.g., chloroform or ethanol).

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Measure the observed rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (usually 25 °C).[2][10]

-

Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the cell in decimeters.[11]

-

Compare the measured specific rotation with the literature value for this compound to confirm its identity.[6]

Conclusion

The stereoisomerism of this compound, specifically its epimeric relationship with cholesterol, provides a powerful tool for investigating the structural and functional roles of cholesterol in biological membranes and its interactions with proteins. The distinct physicochemical properties arising from the different orientation of the C-3 hydroxyl group underscore the critical importance of stereochemistry in molecular recognition and biological function. The experimental protocols detailed in this guide for the synthesis and stereochemical characterization of this compound offer a framework for researchers to prepare and validate this essential molecule for their studies in drug development and biomedical research.

References

- 1. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 3. magritek.com [magritek.com]

- 4. This compound | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Recovery and purification of cholesterol from cholesterol-β-cyclodextrin inclusion complex using ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - Crystallization of Cholesterol in Phospholipid Membranes Follows Ostwaldâs Rule of Stages - American Chemical Society - Figshare [acs.figshare.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. Specific Rotation - Chemistry Steps [chemistrysteps.com]

Epicholesterol vs. Cholesterol: A Comprehensive Guide to their 3D Structures and Functional Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol, an essential sterol in animal cell membranes, is pivotal in maintaining membrane fluidity, integrity, and serving as a precursor for vital biomolecules. Its stereoisomers, while possessing the same chemical formula, can exhibit profoundly different biological activities due to their three-dimensional architecture. This technical guide provides an in-depth comparison of the 3D structures of cholesterol and its C3 epimer, epicholesterol. We will explore the subtle yet critical differences in their molecular geometry, the resulting impact on their physicochemical properties within lipid bilayers, and the experimental and computational methodologies used for their characterization. This document aims to serve as a critical resource for researchers in biochemistry, pharmacology, and drug development, highlighting how a single stereochemical change can dramatically alter molecular function and biological outcomes.

Introduction: The Significance of Sterol Stereochemistry

Cholesterol (cholest-5-en-3β-ol) is a lipid molecule that is integral to the structure and function of animal cell membranes.[1][2] Beyond its structural role, it is a biosynthetic precursor for steroid hormones, bile acids, and vitamin D.[1][3] this compound (cholest-5-en-3α-ol) is a naturally rare diastereomer of cholesterol, differing only in the spatial orientation of the hydroxyl group at the C3 position.[4][5][6] This seemingly minor alteration—a change from a beta (β) to an alpha (α) configuration—has profound consequences for the molecule's three-dimensional shape and its interactions within a biological environment.[5][7] Understanding these differences is crucial for elucidating the specific molecular interactions that govern the biological functions of cholesterol and for designing sterol-based therapeutics with precise target specificity.

Core Structural and Stereochemical Differences

The defining structural difference between cholesterol and this compound lies in the stereochemistry of the hydroxyl (-OH) group on the A-ring of the sterol nucleus.

-

Cholesterol (3β-hydroxyl): The -OH group is in the β-configuration, meaning it projects "upwards" or out of the plane of the steroid ring system, on the same side as the two angular methyl groups at C10 and C13. In the chair conformation of the A-ring, this places the hydroxyl group in an equatorial position.

-

This compound (3α-hydroxyl): The -OH group is in the α-configuration, projecting "downwards" or below the plane of the ring system.[6][8] This orientation results in the hydroxyl group occupying an axial position in the A-ring's chair conformation.

This inversion at a single chiral center is the sole distinction between the two molecules.[6] However, it fundamentally alters the molecule's surface topology and its hydrogen bonding capabilities within a lipid membrane.[7]

Logical Relationship of Isomers

Caption: Hierarchical classification of cholesterol and this compound.

Comparative Physicochemical Properties in Membranes

The difference in the 3D position of the hydroxyl group significantly impacts how each sterol integrates into and modifies the properties of a phospholipid bilayer.

| Property | Cholesterol (3β-OH) | This compound (3α-OH) | Reference |

| Membrane Ordering | High ordering and condensing effect on phospholipid acyl chains. | Less effective at ordering and condensing the membrane. | [4][6] |

| Membrane Fluidity | Decreases membrane fluidity more effectively. | Less effective at decreasing membrane fluidity. | [4] |

| Vertical Localization | The 3β-OH group is positioned optimally for hydrogen bonding with phospholipid headgroups or water at the membrane-water interface. | The 3α-OH group protrudes more into the aqueous phase, leading to a different vertical position within the bilayer. | [4][6] |

| Permeability | More effective at reducing passive permeability to ions and small molecules. | Less effective at reducing membrane permeability. | [6] |

| Miscibility | Highly miscible in phospholipid bilayers. | Less miscible, particularly at higher concentrations, and may form aggregates. | [7] |

These differences arise because the equatorial 3β-OH of cholesterol allows for a smoother, more compact fit alongside the phospholipid acyl chains, promoting the liquid-ordered (l_o) phase. In contrast, the axial 3α-OH of this compound introduces a greater perturbation, resulting in a less stable and less ordered membrane environment.[6][7]

Biological and Functional Implications

The structural disparity leads to distinct biological activities, demonstrating that many protein-sterol interactions are highly stereospecific.

-

Protein Interaction and Signaling: Many membrane proteins, including G protein-coupled receptors (GPCRs) and ion channels, have specific cholesterol-binding domains (e.g., CRAC motifs).[9] The function of several of these proteins is supported by cholesterol but not by this compound, indicating a strict requirement for the 3β-hydroxyl configuration for proper binding and allosteric regulation.[5][9][10]

-

Enzyme Activity: The activity of certain membrane-bound enzymes can be modulated differently by the two epimers. For instance, cholesterol and this compound show significant differences in their ability to inhibit sarcoplasmic-endoplasmic reticulum calcium ATPase-2b (SERCA) activity.[4]

-

Cell Viability: While cholesterol is essential for the growth of certain animal cells in culture, this compound cannot effectively substitute for it, highlighting its critical role in maintaining cellular homeostasis.[6]

Experimental Protocols for Characterization and Analysis

Distinguishing and characterizing cholesterol and its epimer requires a combination of separation, spectroscopic, and computational techniques.

Separation via Liquid Chromatography (LC)

Objective: To separate cholesterol and this compound from a mixed sample.

Methodology:

-

Sample Preparation: Dissolve the sterol mixture in a suitable organic solvent (e.g., isopropanol/hexane (B92381) mixture).

-

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a cholesterol-bonded stationary phase or a similar chiral column capable of resolving stereoisomers.

-

Mobile Phase: An isocratic or gradient mobile phase, typically a mixture of non-polar and polar organic solvents (e.g., hexane and ethanol), is used. The exact composition must be optimized for the specific column.

-

Detection: Detection is commonly achieved using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), such as Atmospheric Pressure Chemical Ionization (APCI-MS), which is sensitive to non-chromophoric lipids.[11]

-

Analysis: The two epimers will exhibit different retention times due to their differential interaction with the stationary phase, allowing for their separation and quantification.[11]

Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and stereochemistry of cholesterol and this compound in solution.

Methodology:

-

Sample Preparation: Dissolve a purified sample of the sterol (5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. The proton at the C3 position (H3) is key. In cholesterol (3β-OH), H3 is axial and typically appears as a broad multiplet with large axial-axial coupling constants. In this compound (3α-OH), H3 is equatorial and appears as a narrower multiplet with smaller equatorial-axial and equatorial-equatorial coupling constants.

-

¹³C NMR Spectroscopy: Acquire a carbon spectrum. The chemical shift of the C3 carbon will differ between the two epimers due to the change in the substituent's orientation.

-

2D NMR (e.g., COSY, HSQC, NOESY): For unambiguous assignment, 2D NMR experiments can be performed. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can confirm the spatial proximity of H3 to other protons, confirming its axial or equatorial position.

Computational Modeling Workflow

Objective: To analyze the 3D structure and interaction energies of the sterols within a model lipid bilayer.

Methodology:

-

System Setup: Build a model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) using molecular modeling software. Insert either cholesterol or this compound molecules into the bilayer at a desired concentration (e.g., 30 mol%). Solvate the system with an explicit water model.

-

Energy Minimization: Perform energy minimization on the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

-

Molecular Dynamics (MD) Simulation: Run an MD simulation for a sufficient duration (e.g., hundreds of nanoseconds) under constant temperature and pressure (NPT ensemble) to allow the system to equilibrate and to sample conformational space.[6]

-

Trajectory Analysis: Analyze the resulting trajectory to calculate key structural and dynamic parameters. This includes the tilt angle of the sterol, the position of the -OH group relative to the bilayer center, the area per lipid, bilayer thickness, and the deuterium (B1214612) order parameters (S_CD) of the lipid acyl chains.[6] These parameters provide quantitative insight into the differential effects of the two sterols on membrane properties.[8]

Experimental & Computational Workflow

Caption: Workflow for the analysis of cholesterol and this compound.

Conclusion

The comparison between cholesterol and this compound serves as a powerful illustration of the principle of stereospecificity in biological systems. A single, subtle change in the 3D orientation of a hydroxyl group is sufficient to alter a molecule's physicochemical behavior within membranes, thereby dictating its biological function. For researchers in drug development, this case study underscores the critical importance of controlling stereochemistry in the design of new therapeutic agents, particularly those targeting membrane proteins or lipid metabolic pathways. A thorough understanding of these structure-function relationships, aided by the experimental and computational methods outlined herein, is essential for advancing our knowledge of molecular recognition in biology and medicine.

References

- 1. This compound | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lipid - Cholesterol, Sterols, Lipoproteins | Britannica [britannica.com]

- 3. Cholesterol - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative calorimetric and spectroscopic studies of the effects of cholesterol and this compound on the thermotropic phase behaviour of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Modeling Explains the Multi Sterol Ligand Specificity of the N-Terminal Domain of Niemann–Pick C1-Like 1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Enigmatic Biosynthesis of Epicholesterol: A Technical Guide to a Putative Natural Pathway

Abstract

Epicholesterol, the 3α-hydroxy epimer of cholesterol, is a sterol of significant interest in biophysical and pharmacological research due to its distinct effects on cell membrane properties. While its chemical synthesis is well-established, evidence for its dedicated biological synthesis in nature remains elusive. This technical guide provides a comprehensive overview of the current understanding and proposes a hypothetical biosynthetic pathway for this compound. Drawing parallels with known steroid-modifying enzymes, we delve into the potential enzymatic reactions, present relevant quantitative data from analogous systems, and provide detailed experimental protocols for the prospective identification and characterization of a putative cholesterol epimerase. This document is intended for researchers, scientists, and drug development professionals investigating sterol metabolism and its implications.

Introduction

Cholesterol (cholest-5-en-3β-ol) is an essential structural and functional component of animal cell membranes and a precursor to vital biomolecules, including steroid hormones, bile acids, and vitamin D. Its stereoisomer, this compound (cholest-5-en-3α-ol), where the hydroxyl group at the C-3 position is in the alpha configuration, is comparatively rare in nature. However, its presence has been noted in certain marine organisms, although it is unclear whether this is a result of de novo biosynthesis or dietary accumulation. The distinct biophysical properties of this compound, particularly its differential effects on membrane fluidity and lipid organization compared to cholesterol, make it a valuable tool in membrane research and a potential modulator of membrane protein function.

The absence of a well-defined biosynthetic pathway for this compound presents a significant knowledge gap. This guide aims to address this by proposing a plausible enzymatic route for its formation from the ubiquitous precursor, cholesterol. This hypothesis is predicated on the known mechanisms of steroid epimerases, particularly the human 3(α→β)-hydroxysteroid epimerase.

A Hypothetical Biosynthetic Pathway for this compound

Based on the mechanism of the human 3(α→β)-hydroxysteroid epimerase, which acts on C19 and C21 steroids, we propose a two-step enzymatic conversion of cholesterol to this compound. This pathway would involve an initial oxidation of the 3β-hydroxyl group of cholesterol to form a 3-keto intermediate, followed by a stereospecific reduction to yield the 3α-hydroxyl group of this compound.

Proposed Enzymatic Steps

-

Oxidation: A cholesterol dehydrogenase, likely NAD(P)+ dependent, would catalyze the oxidation of cholesterol to cholest-5-en-3-one.

-

Reduction: A 3α-hydroxysteroid dehydrogenase (or a reductase with 3α-specificity) would then reduce the 3-keto group of cholest-5-en-3-one to the 3α-hydroxyl of this compound, likely utilizing NAD(P)H as a cofactor.

This proposed pathway is supported by the existence of 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7), an enzyme involved in bile acid synthesis that can oxidize the 3β-hydroxyl group of C27 sterols.[1][2]

Key Enzymes and Quantitative Data

While a dedicated cholesterol epimerase has not been identified, the characteristics of related human enzymes provide a basis for predicting the properties of a putative enzyme.

Human 3(α→β)-Hydroxysteroid Epimerase

This enzyme provides the mechanistic blueprint for our hypothetical pathway. It converts androsterone (B159326) (a 3α-hydroxysteroid) to epiandrosterone (B191177) (a 3β-hydroxysteroid) via a 3-keto intermediate.[3] Although its activity on C27 sterols is unknown, its kinetic parameters for C19 steroids are informative.

Table 1: Kinetic Parameters of Human 3(α→β)-Hydroxysteroid Epimerase with Androsterone [3]

| Substrate | Vmax (nmol/min/mg) | Km (µM) |

| Androsterone | 1.4 ± 0.1 | 1.1 ± 0.1 |

Human 3β-Hydroxy-Δ⁵-C₂₇-Steroid Oxidoreductase (HSD3B7)

HSD3B7 demonstrates that enzymes capable of acting on the 3β-hydroxyl group of C27 sterols exist in nature. This enzyme is crucial for bile acid synthesis.[1][2]

Table 2: Substrate Specificity and Kinetic Parameters of Human HSD3B7 [2]

| Substrate | Vmax (nmol/min/mg) | Km (µM) |

| 7α-hydroxycholesterol | Not reported | 0.30 |

| 7α,27-dihydroxycholesterol | Not reported | 0.32 |

| Pregnenolone | 48.6 | 1.6 |

| Dehydroepiandrosterone | 48.5 | 2.4 |

Experimental Protocols

The following protocols outline a general approach for the identification and characterization of a putative cholesterol epimerase activity.

Experimental Workflow for Enzyme Identification and Characterization

References

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Epicholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of epicholesterol, the 3α-hydroxy epimer of cholesterol. The document details a robust and frequently employed synthetic pathway, starting from readily available cholesterol. It includes meticulous experimental protocols, quantitative data, and visual representations of the synthesis and purification workflows to aid researchers in the efficient production of high-purity this compound for various research and development applications.

Introduction

This compound, a stereoisomer of cholesterol, serves as a crucial tool in biochemical and pharmacological research, particularly in studies involving membrane structure and function, sterol-protein interactions, and the elucidation of enzymatic mechanisms. Unlike the naturally abundant cholesterol (3β-hydroxy), this compound (3α-hydroxy) is not found in significant quantities in nature and therefore requires chemical synthesis. This guide focuses on a reliable multi-step synthesis involving the epimerization of the C-3 hydroxyl group of cholesterol.

Chemical Synthesis of this compound

The conversion of cholesterol to this compound is effectively achieved through a three-step reaction sequence. This method involves the initial activation of the C-3 hydroxyl group, followed by a Walden inversion (S(_N)2 reaction) to invert the stereochemistry, and concluding with the hydrolysis of the resulting ester to yield the final product.

Caption: Synthetic pathway for this compound from cholesterol.

Step 1: Synthesis of Cholesteryl Tosylate

The first step involves the conversion of cholesterol to cholesteryl tosylate. The tosyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve cholesterol (1 equivalent) in anhydrous pyridine (B92270) at room temperature.

-

Reagent Addition: Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride (tosyl chloride, 1.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water and extract with diethyl ether or dichloromethane. Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cholesteryl tosylate. This intermediate is often used in the next step without further purification.

| Parameter | Value |

| Starting Material | Cholesterol |

| Reagents | p-Toluenesulfonyl chloride, Pyridine |

| Solvent | Anhydrous Pyridine |

| Reaction Time | 12-24 hours |

| Temperature | Room Temperature |

| Typical Yield | >95% (crude) |

Step 2: Synthesis of Epicholesteryl Acetate

This step achieves the crucial inversion of stereochemistry at the C-3 position via an S(_N)2 reaction with potassium acetate.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude cholesteryl tosylate (1 equivalent) in a suitable solvent such as anhydrous acetone (B3395972) or dimethylformamide (DMF) in a round-bottom flask.

-

Reagent Addition: Add anhydrous potassium acetate (3-5 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Isolation: Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude epicholesteryl acetate.

| Parameter | Value |

| Starting Material | Cholesteryl Tosylate |

| Reagents | Potassium Acetate |

| Solvent | Acetone or DMF |

| Reaction Time | 12-24 hours |

| Temperature | Reflux |

| Typical Yield | 70-85% |

Step 3: Hydrolysis of Epicholesteryl Acetate to this compound

The final step is the saponification of the acetate ester to yield the desired this compound.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude epicholesteryl acetate (1 equivalent) in a mixture of ethanol (B145695) and water.

-

Reagent Addition: Add a solution of potassium hydroxide (B78521) or sodium hydroxide (2-3 equivalents) in water.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and reduce the volume of ethanol by rotary evaporation. Add water and extract the product with diethyl ether or ethyl acetate.

-

Isolation: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude this compound.

| Parameter | Value |

| Starting Material | Epicholesteryl Acetate |

| Reagents | Potassium Hydroxide or Sodium Hydroxide |

| Solvent | Ethanol/Water |

| Reaction Time | 2-4 hours |

| Temperature | Reflux |

| Typical Yield | >90% |

Purification of this compound

Purification of the crude this compound is critical to remove any unreacted starting material (cholesterol) and byproducts. A combination of column chromatography and recrystallization is typically employed.

An In-depth Technical Guide to the Physical Properties of Epicholesterol Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicholesterol is a stereoisomer, or epimer, of cholesterol, a ubiquitous and essential component of animal cell membranes.[1][2] The defining structural difference between these two molecules lies in the orientation of the hydroxyl group at the C3 position of the sterol ring. In cholesterol, this group is in the beta (β) position (axial), whereas in this compound, it is in the alpha (α) position (equatorial).[2][3] This seemingly subtle variation in stereochemistry leads to significant differences in their physicochemical properties and, consequently, their interactions within biological membranes.[2][3][4]

While cholesterol plays a vital role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins, this compound is rare in nature.[4][5] However, its unique properties make it an invaluable molecular tool in biophysical research. By comparing the effects of cholesterol and this compound, researchers can probe the specific structural requirements for sterol-lipid and sterol-protein interactions, helping to elucidate the precise role of cholesterol's hydroxyl group orientation in membrane biology. This guide provides a comprehensive overview of the core physical properties of this compound crystals, detailed experimental protocols for their characterization, and visual representations of key concepts and workflows.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These values are critical for its application in experimental settings, from preparing solutions to interpreting analytical data.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₄₆O | [1][6][7] |

| Molecular Weight | 386.65 g/mol | [1][6] |

| Melting Point | 141.5 °C | [1][6][8] |

| Boiling Point | 480.6 °C at 760 mmHg | [7] |

| Density | 0.98 g/cm³ | [7] |

| Appearance | Crystals from alcohol | [1] |

| Optical Rotation | [α]D³⁰ -35° (c=1 in alcohol) | [1][6] |

| Flash Point | 209.3 °C | [7][8] |

| Vapor Pressure | 2.95E-11 mmHg at 25°C | [8] |

| CAS Number | 474-77-1 | [1][2][6][8] |

Crystallographic and Thermal Properties

Crystal Structure and Polymorphism

This compound, like cholesterol, can form crystalline structures. While cholesterol is known to crystallize as either an anhydrous or a monohydrate form, with the monohydrate having at least two polymorphs (triclinic and monoclinic), detailed crystallographic data for this compound is less common.[9][10][11][12] However, its ability to form crystals from alcohol has been established.[1] The study of its crystal structure is crucial for understanding its packing behavior and interactions in a solid state. X-ray crystallography remains the definitive method for determining the precise atomic arrangement within a crystal.[13]

Thermal Behavior by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a key technique used to study the thermal properties of sterols and their effects on lipid membranes.[14][15] Comparative DSC studies on dipalmitoylphosphatidylcholine (DPPC) bilayers reveal distinct behaviors for this compound and cholesterol.[16]

-

At Low Concentrations: this compound is more effective than cholesterol at reducing the enthalpy of both the pretransition and the main phase transition of DPPC bilayers.[2][16]

-

At High Concentrations (30-50 mol%): this compound becomes less effective than cholesterol. It fails to completely eliminate the cooperative chain-melting phase transition of DPPC, a feat cholesterol accomplishes.[2][16] This suggests that this compound has lower miscibility in the lipid bilayer at higher concentrations and may form its own dimers or aggregates.[2][16]

These findings highlight that the equatorial orientation of the 3α-hydroxyl group in this compound leads to different packing and interaction energies within the phospholipid matrix compared to the axial 3β-hydroxyl of cholesterol.

Solubility and Behavior in Lipid Bilayers

This compound is virtually insoluble in water but is soluble in organic solvents like alcohol and other hydrocarbons.[1][17] Its behavior in lipid bilayers is of significant interest to membrane biophysicists.

-

Membrane Incorporation: this compound integrates into lipid bilayers, influencing membrane order, fluidity, and condensation, although to a lesser extent than cholesterol.[2][4]

-

Solubility Limit: The solubility of this compound in lipid bilayers is limited, estimated to be a maximum of around 25 mol%.[2] Beyond this concentration, it may phase-separate or form aggregates.

-

Permeability Effects: Due to its lesser ability to condense and order lipid packing compared to cholesterol, bilayers containing this compound are generally more permeable to ions and small molecules.[4]

Key Experimental Protocols

Crystallization of this compound

Obtaining high-quality crystals is a prerequisite for many analytical techniques. The following methods, adapted from cholesterol crystallization protocols, can be used for this compound.[18]

Method 1: Slow Cooling

-

Prepare a supersaturated solution of this compound in a suitable solvent system (e.g., a mixture of isopropanol (B130326) and water). This can be achieved by heating the solvent to increase the solubility of this compound and dissolving it to excess.

-

Filter the hot, saturated solution through a 0.22-µm filter to remove any particulate impurities.

-

Allow the solution to cool slowly and undisturbed to room temperature over several hours.

-

Crystals will form as the solubility of this compound decreases with temperature.

-

Collect the crystals by filtration and wash with a cold solvent.

Method 2: Slow Evaporation

-

Dissolve this compound in a suitable solvent (e.g., ethanol, methanol) at room temperature to create a solution that is near saturation.[1]

-

Transfer the solution to a vial or beaker with a loose-fitting cap or covered with parafilm perforated with small holes. This allows the solvent to evaporate slowly.

-

Store the vial in a vibration-free location for several days to weeks.

-

As the solvent evaporates, the concentration of this compound will increase beyond its solubility limit, leading to the formation of crystals.

-

Collect the crystals once they have reached a desired size.

Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the steps to study the effect of this compound on the thermotropic phase behavior of lipid bilayers.

-

Sample Preparation:

-

Co-dissolve precise molar ratios of this compound and a phospholipid (e.g., DPPC) in a chloroform/methanol solvent mixture.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.

-

Place the tube under high vacuum for at least 2-4 hours to remove any residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., 50 mM KCl) by vortexing at a temperature above the main phase transition temperature of the lipid. This process forms multilamellar vesicles (MLVs).[14]

-

For improved reproducibility, subject the sample to several freeze-thaw cycles.[14]

-

-

DSC Analysis:

-

Load a precise amount of the lipid dispersion into an aluminum DSC pan and seal it. Use a reference pan containing the same buffer.

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the sample at a starting temperature well below the expected pretransition.

-

Scan the temperature at a controlled rate (e.g., 1-2 °C/min) up to a temperature well above the main phase transition.

-

Record the heat flow as a function of temperature to obtain a thermogram.

-

Analyze the thermogram to determine the temperature, enthalpy (ΔH), and cooperativity (width) of the phase transitions.

-

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic structure of a crystalline solid.[13][19]

-

Crystal Mounting: A suitable single crystal of this compound, obtained from the crystallization protocols, is carefully mounted on a goniometer head. The crystal is typically cooled in a stream of liquid nitrogen to minimize radiation damage from the X-rays.[19]

-

Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[19] Each diffraction spot (reflection) contains information about the crystal's internal lattice.[13]

-

Data Processing: The intensities and positions of the thousands of reflections are measured and processed computationally. This step corrects for experimental factors and yields a unique dataset for the crystal.

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model of this compound is then built into this map. The model is subsequently refined against the experimental data to yield the final, highly accurate three-dimensional structure.[13]

Visualizations: Logical Relationships and Workflows

Caption: Structural differences between Cholesterol and this compound and their effects on membranes.

Caption: Workflow for characterizing the effects of sterols on lipid bilayer properties.

References

- 1. This compound [drugfuture.com]

- 2. This compound | CAS 474-77-1 | Research Grade [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of this compound on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Cas 474-77-1,this compound | lookchem [lookchem.com]

- 9. The Effect of the Phospholipid Bilayer Environment on Cholesterol Crystal Polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Two polymorphic cholesterol monohydrate crystal structures form in macrophage culture models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative calorimetric and spectroscopic studies of the effects of cholesterol and this compound on the thermotropic phase behaviour of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Direct observation of cholesterol monohydrate crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. phys.libretexts.org [phys.libretexts.org]

Navigating the Solubility of Epicholesterol: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of Epicholesterol in Common Laboratory Solvents

Executive Summary

Understanding this compound and its Solubility

This compound, or (3α)-cholest-5-en-3-ol, differs from cholesterol only in the stereochemistry of the hydroxyl group at the C-3 position. This seemingly minor structural change can have a significant impact on its physicochemical properties, including its solubility. While specific quantitative data for this compound's solubility is scarce, the general principles of steroid solubility suggest it will be poorly soluble in aqueous solutions and will exhibit varying degrees of solubility in organic solvents.

Factors influencing the solubility of this compound include:

-

Polarity of the Solvent: Like cholesterol, this compound is a largely nonpolar molecule. Therefore, it is expected to be more soluble in nonpolar organic solvents.

-

Temperature: The solubility of most solid compounds, including steroids, generally increases with temperature.

-

Crystalline Form: The polymorphic form of the solid this compound can affect its solubility.

Solubility Data: A Comparative Approach with Cholesterol

In the absence of specific quantitative data for this compound, the solubility of cholesterol serves as a valuable, albeit approximate, guide. Researchers should treat the following data as an estimation and are strongly encouraged to determine the solubility of this compound experimentally for their specific applications.

| Solvent | Cholesterol Solubility (Approximate) | Temperature (°C) |

| Water | 0.095 mg/L[1] | 30 |

| Ethanol (95%) | 32.5 mg/mL[2] | 37 |

| Ethanol (Absolute) | ~11.2 mg/mL | Not Specified |

| Methanol | Sparingly soluble | Not Specified |

| Acetone | Soluble[3] | Not Specified |

| Chloroform | Freely soluble[4] | Not Specified |

| Dichloromethane | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL (with warming)[5] | Not Specified |

| Ethyl Acetate | Soluble | Not Specified |

Disclaimer: The data presented above is for cholesterol and should be used as a reference point for this compound with caution. The actual solubility of this compound may vary.

Experimental Protocol for Determining this compound Solubility

For accurate and reproducible research, it is imperative to experimentally determine the solubility of this compound in the specific solvents and conditions used in your laboratory. The following is a detailed methodology for a static equilibrium solubility assay.

Materials and Equipment

-

This compound (high purity)

-

Selected laboratory solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired experimental temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-course experiment initially to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC method. A common approach for steroids is reversed-phase HPLC.[6][7]

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original solubility of this compound in the solvent by taking into account the dilution factor.

-

Data Analysis and Reporting

The solubility should be reported in standard units such as mg/mL or mol/L, along with the temperature at which the measurement was performed. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. Cholesterol - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. usbio.net [usbio.net]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Epicholesterol's Mechanism of Action in Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicholesterol, the 3α-hydroxy epimer of cholesterol, serves as a critical molecular tool in cell membrane research, offering a nuanced approach to understanding the structural and functional roles of sterols. While structurally similar to cholesterol, the axial orientation of its hydroxyl group fundamentally alters its interactions within the lipid bilayer. This guide provides an in-depth technical overview of this compound's mechanism of action, contrasting its effects with those of cholesterol. It summarizes key quantitative data, details common experimental methodologies, and visualizes the involved molecular interactions and pathways. This document is intended to be a comprehensive resource for researchers leveraging this compound to investigate membrane biophysics, lipid raft dynamics, and the function of membrane-associated proteins.

Introduction: The Significance of a Stereochemical Nuance

Cholesterol is an indispensable component of animal cell membranes, crucial for maintaining structural integrity, modulating fluidity, and organizing membrane domains.[1] Its 3β-hydroxyl group is a key determinant of its behavior, enabling specific hydrogen bonding and packing interactions with phospholipids. This compound, with its axially oriented 3α-hydroxyl group, provides a unique control for dissecting the specific roles of this stereochemistry.[2][3] Although rare in nature, its use in experimental systems has been invaluable for elucidating the precise structural requirements for sterol function in biological membranes.[2] This guide explores the molecular consequences of this single stereochemical difference.

Comparative Effects of this compound and Cholesterol on Membrane Properties

The primary mechanism of action of this compound relates to its distinct biophysical effects on the lipid bilayer compared to cholesterol. These differences are rooted in its altered hydrogen bonding capabilities and packing geometry within the membrane.

Membrane Order and Condensation

Both cholesterol and this compound increase the order and condensation of phospholipid acyl chains in the liquid-crystalline phase. However, this compound is demonstrably less effective in this role.[2] Molecular dynamics simulations reveal that the α-conformation of the hydroxyl group in this compound leads to a different vertical positioning within the membrane interface, protruding more into the aqueous phase.[2] This altered positioning disrupts the flat α-face of the steroid ring, making it less efficient at ordering the phospholipid chains and reducing van der Waals contacts.[2]

Membrane Permeability

A direct consequence of its reduced ordering effect is that membranes containing this compound are more permeable to ions and small, uncharged molecules compared to those containing cholesterol.[2] The lesser degree of condensation and increased separation between phospholipid headgroups in the presence of this compound contribute to this higher permeability.[2]

Lipid Raft Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, playing crucial roles in signal transduction.[4][5][6] Cholesterol is a key organizer of these domains.[4] While both cholesterol and this compound can promote the formation of detergent-insoluble domains, the stability and properties of these domains differ.[2] The weaker interactions of this compound with surrounding lipids can lead to less stable or altered lipid raft structures, a property that is often exploited experimentally to probe raft-dependent cellular processes.

Quantitative Data Summary

The following table summarizes the key quantitative differences observed in membranes containing this compound versus cholesterol.

| Parameter | System | Cholesterol Effect | This compound Effect | Reference |

| Membrane Thickness | DMPC Bilayer (~25 mol% sterol) | Increase from 3.31 nm to 3.93 nm | Increase from 3.31 nm to a lesser extent | [7] |

| Phospholipid Chain Order | PC Bilayer | Higher ordering effect | Lower ordering effect | [2] |

| Membrane Permeability | Liposomes | Greater reduction in permeability | Lesser reduction in permeability | [2] |

| Spontaneous Transfer Rate | Between Liposomes | Lower rate | Higher rate | [2] |

| Kir Current Density | Cellular membranes | Baseline | Increased | [8] |

Impact on Membrane Proteins and Signaling

This compound's influence on membrane proteins and signaling is primarily indirect, stemming from its modulation of the lipid environment. However, specific interactions have also been observed.

Ion Channel Modulation

The function of many ion channels is sensitive to the surrounding lipid environment, including the presence of cholesterol.[9] Studies on inwardly rectifying potassium (Kir) channels have shown that substituting cholesterol with this compound leads to an increase in current density.[8] This suggests a specific sterol-protein interaction that is sensitive to the 3-hydroxyl stereochemistry, potentially involving direct binding to the channel or an auxiliary protein.[9] Docking studies on other channels, like the TWIK-1 K+ channel, indicate that while this compound can fit into putative cholesterol-binding pockets, its 3α-hydroxyl group may fail to form the necessary hydrogen bonds that cholesterol's 3β-hydroxyl group can.[10]

Indirect Effects on Signaling Pathways

Many signaling pathways are initiated at the plasma membrane and are dependent on the integrity of lipid rafts.[5] By altering the formation and stability of these microdomains, this compound can indirectly modulate signaling cascades. For example, signaling pathways that rely on the co-localization of receptors and downstream effectors within lipid rafts may be disrupted when cholesterol is replaced by this compound. This makes this compound a valuable tool for investigating the role of lipid rafts in specific signaling events.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and its experimental investigation.

Caption: this compound's altered orientation in the lipid bilayer.

Caption: A typical experimental workflow for studying this compound's effects.

Caption: Indirect modulation of signaling by this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments cited in the study of this compound.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for investigating the atomic-level interactions of this compound within a lipid bilayer.

-

System Setup: A model membrane, such as a dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer, is constructed consisting of phospholipids, sterols (this compound or cholesterol at a specified mole fraction, e.g., ~22 mol%), and water molecules. The initial coordinates for the this compound-containing system can be generated by modifying the stereochemistry of the hydroxyl group in a pre-equilibrated cholesterol-containing bilayer.[2]

-

Force Field: A suitable force field, such as AMBER, is used to describe the interatomic potentials of the lipids, sterols, and water.[2]

-

Simulation Parameters: The simulation is run under periodic boundary conditions. The temperature and pressure are maintained constant (e.g., NPT ensemble) to mimic physiological conditions. Long-range electrostatic interactions are typically handled using methods like the Particle Mesh Ewald (PME) sum.

-

Analysis: The simulation trajectory is analyzed to calculate various properties, including membrane thickness, area per lipid, deuterium (B1214612) order parameters (SCD) for the acyl chains, radial distribution functions, and hydrogen bonding patterns between the sterol hydroxyl group and surrounding lipids and water molecules.[2]

Ion Channel Recording in Cells (Patch-Clamp Electrophysiology)

This technique is used to measure the activity of ion channels in cellular membranes where cholesterol has been substituted with this compound.

-

Cell Culture and Sterol Substitution: Cells expressing the ion channel of interest are cultured. To replace endogenous cholesterol with this compound, cells are incubated with methyl-β-cyclodextrin (MβCD) saturated with this compound. MβCD acts as a carrier to deliver this compound to the cell membrane while simultaneously extracting cholesterol.[8]

-

Confirmation of Substitution: The lipid composition of the treated cells is analyzed, for instance by gas-liquid chromatography, to confirm the extent of cholesterol replacement by this compound.[11]

-

Electrophysiological Recording: Whole-cell or excised-patch configurations of the patch-clamp technique are used to record the ionic currents flowing through the channels. A specific voltage protocol is applied to the cell membrane, and the resulting currents are measured.

-

Data Analysis: The current density (current amplitude normalized to cell capacitance) is calculated and compared between control cells and this compound-treated cells to determine the effect of the sterol substitution on channel activity.[8]

Detergent-Resistant Membrane (DRM) Isolation

This biochemical method is used to assess the formation of lipid raft-like domains.

-

Cell Lysis: Cells are harvested and lysed at 4°C in a buffer containing a non-ionic detergent, typically 1% Triton X-100.

-

Sucrose (B13894) Gradient Ultracentrifugation: The cell lysate is mixed with a high concentration of sucrose (e.g., 40%), placed at the bottom of an ultracentrifuge tube, and overlaid with a discontinuous sucrose gradient (e.g., 5-30%).

-

Ultracentrifugation: The gradient is centrifuged at high speed (e.g., >100,000 x g) for several hours. The low-density, detergent-resistant membranes (lipid rafts) will float up to the interface of the lower sucrose concentrations.

-

Fraction Collection and Analysis: Fractions are collected from the top of the gradient and analyzed by Western blotting for the presence of raft-marker proteins (e.g., flotillin, caveolin) and non-raft marker proteins to determine the partitioning of specific molecules into the DRMs.

Conclusion and Future Directions

This compound's mechanism of action is fundamentally tied to the stereochemistry of its 3α-hydroxyl group, which diminishes its ability to order and condense phospholipid membranes compared to cholesterol. This seemingly minor structural change has significant repercussions for membrane permeability, the stability of lipid rafts, and the function of integral membrane proteins. As a research tool, this compound remains indispensable for isolating the specific contributions of the cholesterol structure to membrane organization and function.

Future research will likely focus on high-resolution structural studies of this compound in complex, asymmetric lipid bilayers that more closely mimic native cell membranes. Furthermore, exploring the nuanced effects of this compound on the phase behavior of multi-component lipid systems and its impact on the conformational dynamics of a wider range of membrane proteins will continue to provide deeper insights into the intricate role of sterols in cellular biology. These endeavors will be crucial for drug development professionals seeking to target membrane-protein interactions and lipid-dependent signaling pathways.

References

- 1. Cholesterol - Wikipedia [en.wikipedia.org]

- 2. Effects of this compound on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol targeting alters lipid raft composition and cell survival in prostate cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Cholesterol regulation of mechanosensitive ion channels [frontiersin.org]

- 10. A Database of Predicted Binding Sites for Cholesterol on Membrane Proteins, Deep in the Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preliminary Studies on the Biological Effects of Epicholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicholesterol, the 3α-hydroxyl epimer of cholesterol, serves as a critical molecular tool in cell biology and biophysics. Its structural similarity to cholesterol, differing only in the stereochemistry of the hydroxyl group at the C-3 position, allows researchers to distinguish between biological effects mediated by specific sterol-protein interactions versus those arising from general changes in membrane physical properties. While cholesterol is a ubiquitous and essential component of mammalian cell membranes, influencing fluidity, permeability, and the formation of lipid rafts, the biological roles of this compound are less understood and appear to be context-dependent.[1][2][3]

Current research on this compound's biological effects is predominantly focused on its influence on the biophysical properties of lipid bilayers and the modulation of specific ion channels, such as the inwardly rectifying potassium (Kir) and transient receptor potential vanilloid 1 (TRPV1) channels.[2][4][5][6] These studies have revealed that this compound often elicits distinct responses compared to cholesterol, suggesting the involvement of specific molecular recognition events.

However, there is a notable scarcity of published research on the broader biological effects of this compound, particularly in the context of cancer cell viability, apoptosis, or the modulation of complex signaling pathways beyond direct ion channel activity. This guide provides an in-depth summary of the existing preliminary studies on this compound, focusing on its established biophysical and electrophysiological effects. It is intended to be a resource for researchers utilizing this compound as an experimental tool and for those interested in the fundamental aspects of sterol-protein interactions.

Data Presentation

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Comparative Biophysical Effects of Cholesterol and this compound on Model Lipid Bilayers

| Parameter | System | Effect of Cholesterol | Effect of this compound | Reference(s) |

| Membrane Permeability | Phosphatidylcholine Liposomes | Strong decrease | Weaker decrease | [1] |

| Phospholipid Acyl Chain Order | Phosphatidylcholine Liposomes | Significant increase in order | Weaker increase in order | [1] |

| Membrane Condensation | Phosphatidylcholine Liposomes | Strong condensation effect | Weaker condensation effect | [1] |

| Rate of Inter-liposomal Transfer | Liposomes | Lower rate | Higher rate | [1] |

Table 2: Electrophysiological Effects of this compound on Ion Channels

| Ion Channel | Cell Type / System | Effect of Cholesterol | Effect of this compound | Reference(s) |

| Kir Channels | Bovine Aortic Endothelial Cells | Decreased current density | Increased current density | [2][4] |

| TRPV1 Channels | HEK293 cells expressing rTRPV1 | Markedly decreased capsaicin-induced currents | No significant effect on capsaicin-induced currents | [5][6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Protocol 1: Cholesterol Substitution with this compound in Cultured Cells for Electrophysiological Recording

This protocol is adapted from methodologies used to study the effects of this compound on Kir channels in endothelial cells.[2][4]

1. Cell Culture:

- Culture bovine aortic endothelial cells (BAECs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

2. Preparation of Methyl-β-cyclodextrin (MβCD)-Epicholesterol Complexes:

- Prepare a stock solution of MβCD in serum-free DMEM.

- Prepare a stock solution of this compound in ethanol.

- Add the this compound stock solution to the MβCD solution while vortexing to achieve a final desired concentration (e.g., 5 mM MβCD and 0.5 mM this compound).

- Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.

3. Cellular Treatment:

- Wash the BAECs on coverslips twice with serum-free DMEM.

- Incubate the cells with the MβCD-epicholesterol complex solution for 1 hour at 37°C. This will facilitate the exchange of endogenous cholesterol with this compound.

- As a control, treat a separate set of cells with MβCD alone to assess the effects of cholesterol depletion.

- A mock-treated control (serum-free DMEM only) should also be included.

4. Whole-Cell Patch-Clamp Electrophysiology:

- Transfer a coverslip with treated cells to a recording chamber on the stage of an inverted microscope.

- Perfuse the cells with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

- Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 2 ATP, adjusted to pH 7.2 with KOH.

- Establish a whole-cell patch-clamp configuration.

- Record Kir channel currents by applying voltage ramps or steps as per the experimental design. For example, ramp from -120 mV to +60 mV over 200 ms.

- Acquire and analyze data using appropriate software (e.g., pCLAMP).

Protocol 2: Analysis of this compound's Effect on TRPV1 Channels in a Heterologous Expression System

This protocol is based on methodologies used to study TRPV1 channels expressed in HEK293 cells.[5][6][7]

1. Cell Culture and Transfection:

- Culture HEK293 cells in DMEM with 10% FBS, penicillin, and streptomycin.

- Co-transfect cells with a plasmid encoding rat TRPV1 (rTRPV1) and a marker plasmid (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine).

- Plate the transfected cells onto glass coverslips for electrophysiological recordings 24-48 hours post-transfection.

2. Preparation of MβCD-Sterol Complexes:

- Prepare MβCD-cholesterol and MβCD-epicholesterol complexes as described in Protocol 1.

3. Excised Patch-Clamp Recording (Inside-out configuration):

- Transfer a coverslip with transfected cells to the recording chamber.

- Use a high-potassium extracellular solution to zero the membrane potential.

- Form a gigaohm seal on a GFP-positive cell.

- Excise the patch of the membrane to achieve an inside-out configuration.